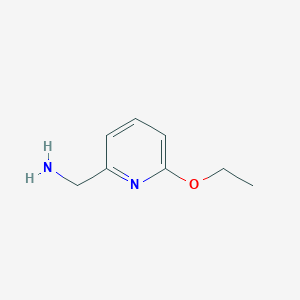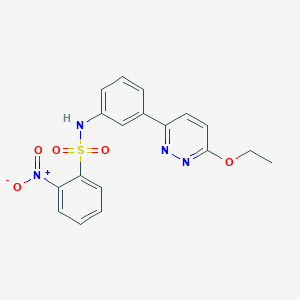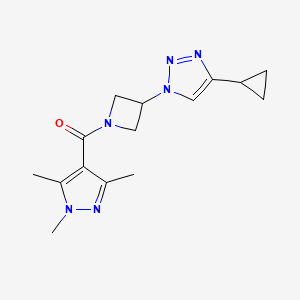
(6-Ethoxypyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of pyridine derivatives, including those related to “(6-Ethoxypyridin-2-yl)methanamine,” often involves multi-step chemical reactions. For example, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol demonstrates the reaction between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, highlighting the complexity and efficiency of synthesizing pyridine-based compounds (Bai Linsha, 2015). Similarly, luminescent pyridine derivatives with potential as mesogens were synthesized, showing the diverse functionality of these compounds (T. N. Ahipa et al., 2014).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their chemical behavior and potential applications. The study of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol provides insights into the crystalline structure through X-ray diffraction, revealing stable crystal structures constructed by π…π packing and intramolecular hydrogen bonds, which could be reflective of the structural characteristics relevant to “(6-Ethoxypyridin-2-yl)methanamine” as well (Bai Linsha, 2015).
Chemical Reactions and Properties
Pyridine derivatives engage in a variety of chemical reactions, demonstrating diverse reactivity profiles. The ligand exchange reactions of tungsten(0) carbonyl complexes with methoxide highlight the reactivity of pyridine compounds under specific conditions, providing a glimpse into the potential chemical behavior of “(6-Ethoxypyridin-2-yl)methanamine” (K. Klausmeyer et al., 2003).
Physical Properties Analysis
The physical properties of pyridine derivatives, including solubility, melting points, and crystalline structure, are essential for their practical applications. These properties are often determined through experimental analysis, such as differential scanning calorimetry and polarizing optical microscopy, as seen in the study of luminescent pyridine derivatives (T. N. Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for ligand exchange, are critical for understanding the applications of pyridine derivatives. The reactivity of pyridine compounds in ligand exchange reactions provides valuable insights into their chemical properties and potential applications (K. Klausmeyer et al., 2003).
Applications De Recherche Scientifique
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline, demonstrated that these compounds exhibit moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
Antitumor Activity
Research into novel azetidine derivatives, including the synthesis of (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, showed that these compounds displayed acceptable antibacterial and antifungal activity, indicating potential for further antitumor activity studies (Rao et al., 2013).
Catalysis and Material Science
Diiron(III) complexes of tridentate 3N ligands have been investigated as functional models for methane monooxygenases, showcasing the effect of the capping ligand on the hydroxylation of alkanes, which is crucial for understanding and developing catalytic processes in material science (Sankaralingam & Palaniandavar, 2014).
Liquid Crystalline Behavior and Photophysical Properties
A series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles with bent-core structures were synthesized, and their liquid crystalline behavior and photophysical properties were investigated. This study contributes to the development of materials with potential applications in displays and photonics (Ahipa et al., 2014).
Ligand Exchange Reactions
Investigations into the ligand exchange reactions of [Et4N]3[W2(CO)6(OMe)3] have shown that this complex undergoes ligand substitution in the presence of alcohols, a reaction that is crucial for understanding the behavior of metal-organic frameworks and their potential applications in catalysis and material synthesis (Klausmeyer et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds like methenamine are known to act on urinary tract infections .
Mode of Action
Methenamine, a compound with a similar structure, works by getting hydrolyzed to formaldehyde in an acidic environment (ph<6), which acts as an antiseptic . It’s plausible that (6-Ethoxypyridin-2-yl)methanamine might have a similar mode of action.
Biochemical Pathways
Methenamine, a similar compound, acts in the urinary tract and its action is dependent on the acidity of the urine .
Pharmacokinetics
Methenamine, a similar compound, is readily absorbed from the gastrointestinal tract and about 10–30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia .
Result of Action
Methenamine, a similar compound, produces antibacterial activity in the urine within half an hour of ingestion .
Propriétés
IUPAC Name |
(6-ethoxypyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTLJJIEMQBEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxypyridin-2-yl)methanamine | |
CAS RN |
1248397-68-3 |
Source


|
| Record name | 1-(6-ethoxypyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)

![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)
![(5-Bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2498401.png)
![Ethyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2498402.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B2498403.png)


![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)